molecular formula C6H5BrN2O2 B15199866 3-Bromo-2-methyl-4-nitropyridine

3-Bromo-2-methyl-4-nitropyridine

Cat. No.: B15199866
M. Wt: 217.02 g/mol
InChI Key: GALRLPSHWHSQAX-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-4-nitropyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a bromine atom at the third position, a methyl group at the second position, and a nitro group at the fourth position on the pyridine ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-4-nitropyridine typically involves the bromination of 2-methyl-4-nitropyridine. One common method includes the reaction of 2-methyl-4-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of substituted pyridines depending on the nucleophile used.

    Reduction: Formation of 3-bromo-2-methyl-4-aminopyridine.

    Oxidation: Formation of 3-bromo-2-carboxy-4-nitropyridine.

Scientific Research Applications

3-Bromo-2-methyl-4-nitropyridine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-4-nitropyridine largely depends on its chemical reactivity. The bromine atom can participate in electrophilic aromatic substitution reactions, while the nitro group can undergo reduction to form amino derivatives. These transformations enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

  • 2-Bromo-4-methyl-3-nitropyridine
  • 3-Bromo-4-nitropyridine
  • 2-Methyl-4-nitropyridine

Comparison: 3-Bromo-2-methyl-4-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. For instance, the presence of the bromine atom at the third position makes it more reactive in nucleophilic substitution reactions compared to its isomers .

Biological Activity

3-Bromo-2-methyl-4-nitropyridine is a heterocyclic compound that has garnered attention in various fields, particularly medicinal chemistry and biological research. Its unique structure, characterized by the presence of a bromine atom, a methyl group, and a nitro group on the pyridine ring, contributes to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrN2O2C_7H_6BrN_2O_2. The presence of the bromine atom at the 3-position enhances its reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The nitro group at the 4-position can be reduced to form amino derivatives, further expanding its potential for biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting fibroblast growth factor receptors (FGFR), which are crucial in cell proliferation and survival pathways.
  • Anticancer Properties : In vitro studies indicate that this compound can inhibit the proliferation of cancer cells, particularly breast cancer cell lines. This effect is mediated through the disruption of signaling pathways such as RAS–MEK–ERK and PI3K–Akt, leading to apoptosis in affected cells.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (e.g., MCF-7 and 4T1). The compound induced apoptosis through caspase activation and modulation of key survival pathways .
  • Enzyme Inhibition :
    • Research has shown that this compound acts as an inhibitor of certain kinases associated with cancer progression. Inhibition assays revealed that it effectively reduced kinase activity by competing with ATP binding sites .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Biological Activity
3-Bromo-4-methylpyridine StructureModerate enzyme inhibition
2-Methyl-4-nitropyridine StructureAntimicrobial properties
3-Bromo-2-chloro-4-nitropyridine StructureReduced anticancer efficacy compared to 3-bromo compound

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound serves as a valuable building block in drug development. Its derivatives are being investigated for their potential therapeutic applications against various diseases, including cancer and inflammatory conditions.

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

3-bromo-2-methyl-4-nitropyridine

InChI

InChI=1S/C6H5BrN2O2/c1-4-6(7)5(9(10)11)2-3-8-4/h2-3H,1H3

InChI Key

GALRLPSHWHSQAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Br)[N+](=O)[O-]

Origin of Product

United States

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